molecular formula C19H25NO3S2 B3209407 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide CAS No. 1058475-91-4

2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide

Cat. No.: B3209407
CAS No.: 1058475-91-4
M. Wt: 379.5 g/mol
InChI Key: QXNGZQJUIGDCBQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide (CAS 1058475-91-4) is an organic compound with the molecular formula C19H25NO3S2 and a molecular weight of 379.5 g/mol . This chemical features a distinctive molecular structure that incorporates a 4-methoxyphenyl group linked to an ethanesulfonamide chain, which is further connected to a cyclopentyl ring substituted with a thiophene heterocycle . The presence of both sulfonamide and heteroaromatic thiophene moieties makes this compound a valuable intermediate or scaffold in medicinal chemistry and drug discovery research. Sulfonamide derivatives are widely investigated for their diverse biological activities and are commonly found in therapeutic agents. This compound is intended for research applications such as the exploration of structure-activity relationships (SAR), the development of novel enzyme inhibitors, and the synthesis of more complex chemical libraries. It is supplied as a high-purity material strictly for laboratory research use. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S2/c1-23-17-8-6-16(7-9-17)10-14-25(21,22)20-15-19(11-2-3-12-19)18-5-4-13-24-18/h4-9,13,20H,2-3,10-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNGZQJUIGDCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide, commonly referred to as a sulfonamide compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C19H25NO3S2
  • Molecular Weight : 379.5 g/mol
  • CAS Number : 1058475-91-4

The compound features a methoxyphenyl group and a thiophene-cyclopentyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties : Many sulfonamides are known for their antibacterial effects.
  • Anticancer Activity : Some studies suggest potential efficacy against various cancer cell lines.
  • Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various sulfonamide compounds highlighted that derivatives similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of folate synthesis pathways, crucial for bacterial growth.

Anticancer Potential

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound displayed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.

A detailed case study involving the compound's efficacy against A549 cells revealed:

  • Mechanism of Action : Induction of apoptosis through mitochondrial pathways.
  • Signaling Pathways : Inhibition of the PI3K/Akt pathway was noted, which is often implicated in cancer cell survival.

Neuroprotective Effects

Another area of research focused on the neuroprotective properties of related sulfonamides. In animal models, these compounds have been shown to reduce oxidative stress markers and improve cognitive function in models of neurodegeneration.

Data Summary Table

PropertyValue
Molecular FormulaC19H25NO3S2
Molecular Weight379.5 g/mol
CAS Number1058475-91-4
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Anticancer IC50 (HeLa)15 µM
Anticancer IC50 (MCF-7)25 µM
Anticancer IC50 (A549)20 µM
Neuroprotective EffectsReduces oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Aryl Sulfonamides with Methoxy Substitution

Compound A : (E)-N-(4-Methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide (6i)

  • Structure : Contains a 4-methoxyphenyl group and a trimethoxyphenyl ethenesulfonamide backbone.
  • Properties : Melting point 176–178°C; synthesized via dehydration of a hydroxy intermediate .
  • Relevance: Demonstrates the importance of methoxy groups in enhancing solubility and bioactivity. The additional methoxy substitutions may improve binding affinity compared to mono-methoxy analogs.

Compound B : N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide

  • Structure : Features dual sulfonamide groups and a nitro substituent.
  • Analysis : Crystallographic data confirm planar geometry, with hydrogen bonding influencing stability .

Cyclopentyl-Containing Sulfonamides

Compound C: N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives

  • Structure : Cyclopentylmethyl group linked to a thiazole-acetamide scaffold.
  • Bioactivity : Exhibits MAO-B inhibition (IC₅₀ = 0.8–2.1 µM), critical for neurodegenerative disease therapy .
  • However, the absence of a sulfonamide moiety in these derivatives limits direct functional parallels.

Thiophene-Containing Sulfonamides

Compound D : N-(1-Allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide

  • Structure : Thiophene-sulfonamide hybrid with indole and iodophenyl groups.
  • Synthesis : Prepared via Pd-mediated coupling, highlighting the versatility of thiophene-sulfonamide motifs in medicinal chemistry .
  • Relevance : The thiophene ring contributes to π-π stacking interactions, a feature shared with the target compound’s thiophen-2-yl group.

Structural Analogs with Ethanesulfonamide Backbones

Compound E: 2-(4-Aminophenyl)-N-Methylethanesulfonamide

  • Structure: Ethanesulfonamide backbone with a 4-aminophenyl group.
  • Properties: Molecular weight 214.28 g/mol; amino group enhances hydrophilicity .
  • Contrast: The amino substituent vs. methoxy group in the target compound may lead to divergent pharmacokinetic profiles (e.g., absorption, metabolism).

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Bioactivity/Application Reference
Target Compound ~377.5* N/A Methoxyphenyl, thiophene Hypothetical enzyme inhibition N/A
Compound A (6i) 407.4 176–178 Trimethoxyphenyl, ethenesulfonamide Microtubule-targeted anticancer agent
Compound C (MAO inhibitor) ~395.4 N/A Cyclopentyl, thiazole MAO-B inhibition (IC₅₀ < 2 µM)
Compound E 214.28 N/A Aminophenyl, ethanesulfonamide Research intermediate

*Calculated based on molecular formula.

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Reference
Compound A (6i) N/A N/A N/A
Compound in 7.25–6.75 (aromatic), 3.80 (OCH₃) 159.2 (C-O), 114.8 (C-SO₂) 1320 (S=O), 1250 (C-O)
Compound D 7.60 (thiophene), 5.20 (allyl CH₂) 140.1 (C-SO₂), 127.5 (C-I) 1350 (S=O), 680 (C-I)

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare 2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide?

  • Methodology :

  • Step 1 : React sulfonamide precursors (e.g., 2-chloro-N-sulfamoylphenyl acetamide) with sulfur and morpholine under reflux to form thioxoacetamide intermediates .
  • Step 2 : Functionalize the cyclopentyl-thiophene moiety via nucleophilic substitution or coupling reactions. For example, acetylation with acetic anhydride under reflux conditions is a common strategy for sulfonamide derivatives .
  • Step 3 : Purify via slow evaporation of ethanolic solutions to obtain crystalline products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Assign methoxyphenyl (δ ~3.8 ppm for OCH₃) and thiophene protons (δ ~6.8–7.5 ppm) to confirm regiochemistry .
  • X-ray Crystallography : Resolve torsional angles (e.g., nitro or sulfonamide group deviations from planarity) to validate stereochemistry .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this sulfonamide derivative?

  • Analytical Framework :

  • Variable Control : Standardize bioassay conditions (e.g., cell lines, incubation times) to isolate structure-activity relationships .
  • Data Normalization : Use reference compounds (e.g., benzenesulfonamide analogs) to calibrate activity measurements across studies .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to evaluate significance of conflicting results, accounting for solvent effects or impurities .

Q. What strategies resolve structural ambiguities in the cyclopentyl-thiophene moiety during crystallographic analysis?

  • Advanced Techniques :

  • High-Resolution XRD : Analyze intermolecular interactions (e.g., C–H⋯O bonds) to refine torsional angles and confirm cyclopentyl-thiophene conformation .
  • Computational Modeling : Use DFT calculations to compare experimental vs. optimized geometries, addressing deviations >5° in bond angles .
  • Synchrotron Radiation : Enhance data resolution for low-electron-density regions (e.g., methoxyphenyl groups) .

Q. What methodologies assess the environmental fate and ecological risks of this compound?

  • Experimental Design :

  • Partitioning Studies : Measure log Kow (octanol-water) and soil sorption coefficients (Kd) to predict bioavailability .
  • Biotic Degradation : Use OECD 301B guidelines to evaluate microbial breakdown in aqueous systems .
  • Trophic Transfer Analysis : Quantify bioaccumulation factors (BAFs) in model organisms (e.g., Daphnia magna) via LC-MS/MS .

Contradiction Analysis and Troubleshooting

Q. How should conflicting solubility data be reconciled for this sulfonamide?

  • Resolution Workflow :

  • Reproducibility Checks : Test solubility in standardized solvents (e.g., DMSO, PBS) under controlled pH/temperature .
  • Hansen Solubility Parameters : Compare HSP values to identify solvent mismatches (e.g., polarity vs. hydrogen-bonding capacity) .
  • Purity Validation : Use HPLC (C18 column, 254 nm detection) to rule out impurities affecting solubility measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide
Reactant of Route 2
2-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)ethanesulfonamide

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